C-Reactive Protein (CRP) 201-206 acetate
Description
Discovery and Contextualization within Native C-Reactive Protein Proteolysis
The identification of CRP peptide 201-206 arose from studies investigating the breakdown, or proteolysis, of C-Reactive Protein at sites of inflammation. Research has shown that proteases released by immune cells, specifically neutrophil membrane-associated serine proteases, can cleave the native CRP molecule. nih.govresearchgate.net This enzymatic degradation yields several smaller, soluble peptide fragments. nih.gov
Among these fragments, the peptide corresponding to amino acid residues 201-206 was isolated and identified. nih.govoup.com This discovery contextualized the peptide not merely as an inert byproduct of protein degradation, but as a potentially functional element generated in an inflammatory microenvironment. researchgate.net Subsequent research has focused on synthesizing this peptide to investigate its specific biological activities, particularly its ability to inhibit neutrophil functions such as chemotaxis and superoxide (B77818) production, thereby potentially limiting tissue damage during an inflammatory response. nih.govoup.com
Biochemical Derivation and Amino Acid Sequence of C-Reactive Protein Peptide 201-206
The CRP peptide 201-206 is a hexapeptide derived from the carboxyl-terminus of the mature 206-amino acid human CRP subunit. nih.govnih.gov For research purposes, the peptide is typically produced through chemical synthesis rather than enzymatic digestion of native CRP, allowing for the production of a pure, homogenous substance.
The specific amino acid sequence is Lysine-Proline-Glutamine-Leucine-Tryptophan-Proline. nih.govmedchemexpress.com This primary structure is crucial for its biological activity, as studies involving the substitution of specific amino acids like Lysine (201), Glutamine (203), or Tryptophan (205) with Alanine (B10760859) resulted in a loss of its inhibitory functions. nih.gov The "acetate" designation indicates that the peptide is supplied as an acetate (B1210297) salt, a common practice in peptide chemistry to create a stable, water-soluble product suitable for experimental use in buffered solutions. targetmol.com
Biochemical Profile of CRP Peptide 201-206
| Property | Data |
| Full Name | C-Reactive Protein (Fragment 201-206) |
| Amino Acid Sequence | H-Lys-Pro-Gln-Leu-Trp-Pro-OH biosynth.com |
| One-Letter Sequence | KPQLWP cpcscientific.com |
| Molecular Formula | C₃₈H₅₇N₉O₈ medchemexpress.combiosynth.com |
| Molecular Weight | 767.91 g/mol medchemexpress.com |
| CAS Registry Number | 130348-99-1 medchemexpress.combiosynth.com |
Structure
2D Structure
Properties
Molecular Formula |
C40H61N9O10 |
|---|---|
Molecular Weight |
828.0 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C38H57N9O8.C2H4O2/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39;1-2(3)4/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55);1H3,(H,3,4)/t25-,27-,28-,29-,30-,31-;/m0./s1 |
InChI Key |
NCPRZSMUEBKLHF-AVCPRAMPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N.CC(=O)O |
Origin of Product |
United States |
Methodologies for Synthesis and Structural Activity Relationship Studies of C Reactive Protein Peptide 201 206 Acetate
Synthetic Peptide Production and Purification Techniques
The production of C-Reactive Protein Peptide 201-206 acetate (B1210297) is typically achieved through chemical synthesis, a common practice for peptides of this length. medchemexpress.comcpcscientific.com The most prevalent method for this process is Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS): This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process begins with the C-terminal amino acid (Proline in this case) being anchored to the resin. The synthesis then proceeds by adding the subsequent amino acids (Trp, Leu, Gln, Pro, Lys) one by one. Each addition cycle involves two key steps: the deprotection of the N-terminal of the resin-bound amino acid and the coupling of the next protected amino acid. The use of protecting groups on the amino acid side chains and their N-termini is crucial to prevent unwanted side reactions.
Upon completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA). This results in a crude peptide product that contains the desired peptide along with various impurities.
Purification Techniques: To obtain a highly pure peptide, the crude product undergoes a purification process. The standard and most effective method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase. A mobile phase with an increasing concentration of an organic solvent is used to elute the components. The separation is based on the hydrophobicity of the peptide and its impurities. The fractions containing the pure peptide are collected, and the final product is often obtained as an acetate salt through a salt exchange process during or after purification. mdpi.com The purity of the final peptide is typically assessed by analytical RP-HPLC and mass spectrometry.
| Technique | Description | Purpose in CRP 201-206 Acetate Production |
| Solid-Phase Peptide Synthesis (SPPS) | A method where a peptide is assembled sequentially while attached to an insoluble resin. | To chemically construct the Lys-Pro-Gln-Leu-Trp-Pro peptide chain. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A high-resolution chromatography technique that separates molecules based on hydrophobicity. | To purify the synthesized peptide from byproducts and impurities, yielding a high-purity product. |
| Mass Spectrometry | An analytical technique to measure the mass-to-charge ratio of ions. | To verify the correct molecular weight of the synthesized CRP 201-206 peptide. |
| Counterion Exchange | A process to replace the counterion (e.g., TFA from cleavage) with a more biocompatible one. | To produce the final peptide in its acetate salt form. mdpi.com |
Site-Directed Mutagenesis and Alanine (B10760859) Scanning of C-Reactive Protein Peptide 201-206 for Functional Elucidation
Understanding the contribution of individual amino acids to the biological activity of CRP peptide 201-206 is crucial for elucidating its mechanism of action and for the design of synthetic analogs with modified properties. A powerful technique for this purpose is alanine scanning mutagenesis .
In this approach, each amino acid residue in the peptide sequence is systematically replaced with alanine. Alanine is chosen because its small, non-polar side chain is generally considered to not introduce significant steric or electronic perturbations, thus allowing for the assessment of the functional importance of the original amino acid's side chain.
A study investigating the impact of CRP peptide 201-206 on neutrophil and platelet interactions performed an alanine scan to identify the key residues responsible for its biological effects. nih.gov The synthetic peptide analogs, with single alanine substitutions, were synthesized and tested for their ability to replicate the activity of the native 201-206 peptide.
The results of this study revealed that the substitution of Lysine at position 201 (Lys201) , Glutamine at position 203 (Gln203) , or Tryptophan at position 205 (Trp205) with alanine led to a loss of the peptide's biological activities. nih.gov In contrast, replacing Proline at position 202 (Pro202) , Leucine at position 204 (Leu204) , or Proline at position 206 (Pro206) with alanine did not significantly affect the peptide's function. nih.gov
These findings indicate that the side chains of Lys201, Gln203, and Trp205 are critical for the interaction of CRP peptide 201-206 with its cellular target, which was identified as FcγRII (CD32). nih.gov
| Original Residue | Position | Substituted with Alanine | Outcome on Biological Activity | Reference |
| Lysine (Lys) | 201 | Yes | Loss of activity | nih.gov |
| Proline (Pro) | 202 | Yes | Retained activity | nih.gov |
| Glutamine (Gln) | 203 | Yes | Loss of activity | nih.gov |
| Leucine (Leu) | 204 | Yes | Retained activity | nih.gov |
| Tryptophan (Trp) | 205 | Yes | Loss of activity | nih.gov |
| Proline (Pro) | 206 | Yes | Retained activity | nih.gov |
Computational Modeling and Theoretical Simulations in C-Reactive Protein Peptide Recognition
Computational modeling and theoretical simulations are powerful tools for investigating peptide-protein interactions at a molecular level. These methods can provide insights into the binding modes, energetics, and dynamics of peptide recognition, complementing experimental data from techniques like alanine scanning.
While specific computational studies focusing exclusively on the CRP peptide 201-206 are not extensively documented in the literature, the principles of these techniques can be applied to understand its interactions. Molecular dynamics (MD) simulations, for instance, could be used to explore the conformational landscape of the peptide and its binding to target receptors like CD32. bohrium.com
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For CRP peptide 201-206, docking studies could be performed to model its interaction with the known structure of its receptor. Such models could help visualize the binding pocket and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
The results from alanine scanning provide valuable constraints for such computational models. For example, the finding that Lys201, Gln203, and Trp205 are critical for activity suggests that these residues are likely directly involved in the binding interface. nih.gov Computational models could be used to rationalize these experimental findings by demonstrating how the side chains of these specific amino acids form crucial contacts with the receptor.
Theoretical simulations could also be employed to study the structural effects of the alanine substitutions. By comparing simulations of the wild-type peptide with its alanine-substituted analogs, researchers could investigate how these mutations alter the peptide's conformation and its interaction with the receptor, leading to a loss of function.
Electrochemical Biosensor Development for C-Reactive Protein Recognition
Electrochemical biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological recognition event into a measurable electrical signal. They offer advantages such as high sensitivity, selectivity, and the potential for portability and rapid analysis. researchgate.net While numerous electrochemical biosensors have been developed for the detection of the full C-Reactive Protein, the development of biosensors specifically for the 201-206 peptide fragment is an area of potential research. nih.govrsc.orgmdpi.com
The principles of electrochemical biosensor design for CRP can be adapted for the specific detection of the 201-206 peptide. The key components of such a biosensor would include:
Recognition Element: This component is responsible for selectively binding to the target peptide. For CRP peptide 201-206, this could be a specific monoclonal antibody that recognizes this epitope, or a molecularly imprinted polymer (MIP) designed to have a high affinity for the peptide.
Transducer: The transducer converts the binding event into an electrical signal. This can be achieved through various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy. The binding of the peptide to the recognition element on the electrode surface would cause a change in the electrochemical properties of the electrode, which can be measured.
Electrode: The electrode serves as the platform for the immobilization of the recognition element and for the electrochemical measurements. Various materials, including gold, carbon, and modified electrodes with nanomaterials, can be used to enhance the sensitivity and performance of the biosensor.
The development of a specific biosensor for CRP peptide 201-206 could be valuable for research applications, allowing for the quantification of this specific bioactive fragment in various biological samples. This could provide further insights into the physiological and pathological roles of CRP and its fragments.
Immunomodulatory Functions and Molecular Mechanisms of C Reactive Protein Peptide 201 206 Acetate
Regulation of Neutrophil Cellular Dynamics
The C-Reactive Protein (CRP) peptide 201-206 acetate (B1210297), a proteolytic fragment of the acute-phase reactant C-Reactive Protein, demonstrates significant immunomodulatory effects by influencing various aspects of neutrophil behavior. nih.gov These actions play a crucial role in tempering the inflammatory response at sites of tissue injury.
Inhibition of Neutrophil Chemotactic Responses
C-Reactive Protein peptide 201-206 has been identified as a potent inhibitor of neutrophil chemotaxis. nih.gov In vitro studies have consistently shown that this peptide significantly curtails the directed migration of neutrophils towards various chemoattractants. nih.govnih.gov Specifically, its inhibitory effects have been documented against N-formyl-methionyl-leucyl-phenylalanine (FMLP)-stimulated neutrophil chemotaxis. nih.govird.fr This inhibitory action is a key component of its anti-inflammatory properties, as it limits the recruitment of neutrophils to inflamed tissues. nih.gov
| Chemoattractant | Effect of CRP Peptide 201-206 | Reference |
| FMLP | Inhibition of neutrophil chemotaxis | nih.govird.fr |
| C5a | Inhibition of neutrophil chemotaxis | nih.gov |
Modulation of Neutrophil Adhesion to Endothelial Cell Monolayers
A critical step in the inflammatory cascade is the adhesion of neutrophils to the endothelial lining of blood vessels. CRP peptide 201-206 effectively modulates this process by inhibiting the adhesion of neutrophils to endothelial cells. nih.govnih.govresearchgate.net This effect is primarily achieved through the induction of L-selectin shedding from the surface of human neutrophils. nih.govnih.govcloudfront.net L-selectin is a key adhesion molecule that mediates the initial tethering and rolling of neutrophils on the endothelium. By downregulating its expression, the peptide reduces the capacity of neutrophils to adhere to activated endothelial cell monolayers, such as those stimulated with tumor necrosis factor-alpha (TNF-α). nih.govcloudfront.net
Attenuation of Neutrophil Influx and Extravasation in Inflammatory Models
The inhibitory effects of CRP peptide 201-206 on chemotaxis and adhesion translate to a significant reduction in neutrophil influx and extravasation in vivo. nih.gov In murine models of inflammation, such as FMLP-induced neutrophil alveolitis, systemic administration of the peptide leads to a marked decrease in the accumulation of neutrophils in the bronchoalveolar lavage fluid. nih.govird.fr This demonstrates the peptide's ability to interfere with the transmigration of neutrophils from the vasculature into inflamed tissues, thereby limiting the extent of the inflammatory infiltrate. nih.gov
| Inflammatory Model | Effect of CRP Peptide 201-206 | Key Finding | Reference |
| FMLP-induced alveolitis in mice | Significant reduction of neutrophils in bronchoalveolar lavage fluid | Up to 90% reduction in neutrophil influx | nih.gov |
Suppression of Neutrophil-Mediated Oxidative Burst
Upon activation, neutrophils generate reactive oxygen species (ROS) through a process known as the oxidative or respiratory burst, which contributes to tissue damage during inflammation. nih.gov CRP peptide 201-206 has been shown to significantly inhibit the production of superoxide (B77818), a key ROS, from activated neutrophils. nih.govrupress.org This suppressive effect on the neutrophil oxidative burst is a crucial mechanism by which the peptide can mitigate inflammatory tissue injury. nih.govfrontiersin.org
Interference with Platelet-Neutrophil Aggregation and Adhesion
In addition to its direct effects on neutrophils, CRP peptide 201-206 also interferes with the interaction between platelets and neutrophils, a critical event in inflammation and thrombosis. nih.govresearchgate.net The peptide attenuates the shear-induced capture of neutrophils by platelets and subsequent homotypic neutrophil adhesion in human whole blood. nih.gov This action helps to limit the formation of platelet-neutrophil aggregates, which are known to contribute to the inflammatory process and vascular occlusion. researchgate.net
Impact on Soluble Cytokine Receptor Shedding
Induction of Soluble Interleukin-6 Receptor (sIL-6R) Production
In addition to its effects on L-selectin, CRP peptide 201-206 acetate also stimulates the production and release of the soluble Interleukin-6 Receptor (sIL-6R) from human neutrophils. nih.govnih.gov This effect is dose-dependent and occurs via the proteolytic shedding of the membrane-bound IL-6R (CD126). nih.govresearchgate.net Experimental data shows that stimulation of neutrophils with 100 µg/ml of CRP peptide 201-206 resulted in a 24 ± 0.3% reduction in the surface expression of IL-6R, corresponding to its release into the soluble phase. nih.gov
This finding establishes a novel feedback loop in inflammation, where a fragment of the acute-phase protein CRP can modulate the signaling capacity of the cytokine IL-6, which is itself a primary inducer of CRP synthesis by the liver. nih.govwikipedia.org The mechanism of IL-6R shedding induced by the peptide appears to be distinct from other known pathways. nih.govnih.gov The process is only marginally affected by the metalloprotease inhibitor TAPI, which is known to block shedding in response to other stimuli. nih.govresearchgate.net This suggests the involvement of a different, TAPI-insensitive protease in the CRP peptide-mediated cleavage of IL-6R. nih.govnih.gov Similar to its effect on L-selectin, this activity is specific to certain CRP peptide fragments, with peptide 201-206 being an effective inducer while peptide 77-82 has little to no effect. rupress.orgnih.gov
Table 3: Effect of CRP Peptides on sIL-6R Production by Neutrophils
| Peptide (Concentration) | Mean sIL-6R Production (pg/mL) | % Reduction of Surface IL-6R |
|---|---|---|
| Control (Unstimulated) | Baseline | 0% |
| CRP Peptide 201-206 (100 µg/mL) | Significantly Increased | 24 ± 0.3% |
| CRP Peptide 77-82 | No significant effect | Not significant |
Experimental Paradigms and in Vitro Research Applications of C Reactive Protein Peptide 201 206 Acetate
Cell-Based Assays for Leukocyte Function Analysis
C-Reactive Protein (CRP) peptide 201-206 acetate (B1210297) has been investigated using various cell-based assays to elucidate its impact on leukocyte function, particularly neutrophils. These in vitro models are crucial for understanding the peptide's mechanism of action in inflammatory pathways.
A primary area of investigation is the peptide's effect on neutrophil adhesion molecules. Research shows that CRP peptide 201-206 induces the shedding of L-selectin (CD62L) from the surface of human neutrophils. nih.govnih.gov L-selectin is a key adhesion molecule that mediates the initial tethering and rolling of neutrophils on the endothelial lining of blood vessels. By promoting the cleavage and release of L-selectin, the peptide effectively reduces the capacity of neutrophils to adhere to the endothelium, a critical step in their migration to sites of inflammation. nih.govresearchgate.net This effect is specific, as the peptide does not seem to affect the expression of other adhesion molecules like CD11b. researchgate.net
Furthermore, CRP peptide 201-206 has been shown to influence cytokine receptor expression and release. In studies using human neutrophils, the peptide, along with another fragment (CRP 174-185), was found to stimulate the production of soluble interleukin-6 receptor (sIL-6R). researchgate.netnih.gov This is achieved by promoting the loss of the membrane-bound IL-6 receptor, suggesting a proteolytic shedding mechanism. researchgate.netnih.gov The release of sIL-6R can have complex effects on IL-6 signaling, highlighting another layer of the peptide's immunomodulatory activity. Other studies have also noted that CRP peptides 201-206 can inhibit neutrophil chemotaxis in response to stimuli like formyl-methionyl-leucyl-phenylalanine (fMLP). researchgate.net
| Leukocyte Function | Observed Effect | Key Findings | Citations |
|---|---|---|---|
| Adhesion Molecule Expression | Downregulation of L-selectin (CD62L) | Induces shedding of L-selectin from the neutrophil surface, but does not affect CD11b expression. | nih.govnih.govresearchgate.net |
| Cytokine Receptor Modulation | Stimulation of soluble IL-6 Receptor (sIL-6R) release | Promotes the loss of membrane-bound IL-6R from neutrophils, likely via proteolytic shedding. | researchgate.netnih.gov |
| Cell Migration | Inhibition of chemotaxis | Diminishes neutrophil migration towards chemoattractants like fMLP. | researchgate.net |
Endothelial Cell Co-culture Models for Adhesion Studies
To investigate the functional consequences of the peptide's effect on leukocytes, researchers employ co-culture models involving endothelial cells. These models simulate the interface between circulating immune cells and the blood vessel wall, providing a platform to study cell-cell adhesion under controlled conditions.
In these experimental setups, a monolayer of endothelial cells, such as human coronary artery endothelial cells (HCAECs), is cultured and often activated with an inflammatory stimulus like tumor necrosis factor-alpha (TNF-α) to mimic an inflammatory environment. nih.gov Subsequently, human neutrophils, pre-treated with or without CRP peptide 201-206 acetate, are introduced into the system. The extent of neutrophil adhesion to the endothelial monolayer is then quantified.
Studies have consistently demonstrated that CRP peptide 201-206 significantly inhibits the adhesion of neutrophils to activated endothelial cells. nih.govnih.gov This inhibitory action is directly linked to its ability to induce L-selectin shedding, as the peptide's effect is not additive with an anti-L-selectin antibody, suggesting they act on the same pathway. nih.govresearchgate.net The peptide also attenuates platelet capture of neutrophils and subsequent neutrophil-neutrophil (homotypic) adhesion in whole blood under shear stress conditions. nih.gov These findings from co-culture models underscore the peptide's potential to limit the initial steps of leukocyte extravasation during an inflammatory response.
| Experimental Model | Key Observation | Proposed Mechanism | Citations |
|---|---|---|---|
| Neutrophils on TNF-α-activated HCAECs | Inhibited L-selectin-mediated neutrophil adhesion. | Induction of L-selectin shedding from the neutrophil surface. | nih.gov |
| Neutrophils on LPS-activated endothelial cells | Markedly attenuated attachment of neutrophils. | Downregulation of L-selectin expression on neutrophils. | nih.govresearchgate.net |
| Human whole blood under shear stress | Attenuated platelet capture of neutrophils and homotypic neutrophil adhesion. | Inhibition of platelet P-selectin expression and neutrophil adhesion. | nih.gov |
Biochemical Characterization of Receptor-Ligand Interactions
Understanding the molecular targets of CRP peptide 201-206 acetate is fundamental to deciphering its mechanism of action. Biochemical studies have focused on identifying the specific receptors on immune cells through which the peptide exerts its effects.
To further characterize this interaction, studies involving alanine (B10760859) substitution mutagenesis have been performed. These experiments pinpoint the specific amino acid residues within the 201-206 sequence that are critical for its biological activity. It was found that substituting Lysine at position 201 (Lys201), Glutamine at position 203 (Gln203), or Tryptophan at position 205 (Trp205) with Alanine resulted in a loss of the peptide's ability to inhibit neutrophil adhesion. nih.gov In contrast, substitutions of Proline (Pro202), Leucine (Leu204), or Proline (Pro206) did not abolish its activity. nih.gov This indicates that Lys201, Gln203, and Trp205 form the key binding motif for the interaction with CD32, mediating the anti-adhesive actions of the peptide.
| Parameter | Finding | Experimental Approach | Citations |
|---|---|---|---|
| Receptor Target | Fc gamma receptor II (FcγRII, CD32) | Antibody blocking experiments on human neutrophils. | nih.gov |
| Critical Amino Acid Residues for Activity | Lysine (201), Glutamine (203), Tryptophan (205) | Alanine substitution analysis showing loss of biological activity upon mutation. | nih.gov |
| Non-Essential Amino Acid Residues for Activity | Proline (202), Leucine (204), Proline (206) | Alanine substitution analysis showing retention of biological activity upon mutation. | nih.gov |
Spectroscopic and Imaging Techniques for Molecular Dynamics
While the biological functions of CRP peptide 201-206 acetate are being actively explored, a detailed understanding of its three-dimensional structure, conformational flexibility, and dynamics is essential for a complete mechanistic picture. Spectroscopic and imaging techniques are powerful tools for such investigations, although specific published data on the molecular dynamics of the 201-206 fragment itself are limited.
Circular Dichroism (CD) Spectroscopy would be a primary technique to analyze the secondary structure of the peptide in solution. By measuring the differential absorption of circularly polarized light, CD can determine the relative proportions of α-helices, β-sheets, and random coil structures. Such analysis could reveal whether the peptide adopts a defined conformation in different solvent conditions or upon binding to its receptor, CD32.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers the potential for high-resolution three-dimensional structure determination of the peptide in solution. 2D NMR techniques, such as NOESY and TOCSY, can provide information on through-space and through-bond atomic proximities, respectively. These data can be used to calculate a family of structures representing the peptide's conformational ensemble, offering insights into its flexibility and the spatial arrangement of the key residues (Lys201, Gln203, Trp205) required for receptor binding.
Molecular Dynamics (MD) Simulations are computational techniques that can complement experimental data. Starting from an initial structural model, MD simulations use physics-based force fields to simulate the atomic motions of the peptide over time. This can provide a detailed view of the peptide's conformational landscape, its interaction with water molecules, and the dynamic nature of its binding to a receptor model of CD32.
Fluorescence Resonance Energy Transfer (FRET) could be employed as an imaging technique to study binding events in real-time. By labeling the peptide and its receptor with a FRET donor-acceptor pair, the proximity changes upon binding can be monitored. This would allow for the quantitative analysis of binding kinetics and could be applied in cell-based imaging to visualize where the peptide-receptor interaction occurs on the cell surface.
These advanced biophysical techniques represent the next frontier in characterizing CRP peptide 201-206 acetate, promising to bridge the gap between its observed biological functions and its underlying molecular properties.
Preclinical Research Frameworks and in Vivo Investigations of C Reactive Protein Peptide 201 206 Acetate
Establishment and Utilization of Animal Models of Inflammation
To investigate the anti-inflammatory potential of CRP peptide 201-206 in vivo, researchers have employed specific and reproducible animal models of acute inflammation. oup.comnih.gov A key model used in these investigations is the chemoattractant-induced neutrophil alveolitis model in mice. oup.comnih.gov
This model is established by the direct intratracheal instillation of a potent neutrophil chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (FMLP). oup.comnih.gov FMLP is a bacterial-derived peptide that mimics components of bacteria and effectively stimulates the migration of neutrophils into the airspaces of the lungs (alveoli). This process induces a localized, acute inflammatory response characterized by significant neutrophil infiltration and increased vascular permeability, leading to protein leakage into the alveolar space. oup.comnih.gov
The use of this murine model is advantageous because it allows for the direct assessment of factors that can inhibit neutrophil chemotaxis and accumulation at a site of inflammation. oup.comnih.gov By administering the test compound, in this case, CRP peptide 201-206, prior to the inflammatory challenge, scientists can quantify the peptide's ability to interfere with the inflammatory cascade. oup.comnih.gov The primary endpoints in this model are the quantification of inflammatory cells and markers in the bronchoalveolar lavage (BAL) fluid, which provides a direct sample from the site of inflammation. oup.comnih.gov This framework has been instrumental in demonstrating that CRP degradation products, specifically peptide 201-206, may play a role in diminishing inflammatory injury. oup.comnih.gov
Assessment of Cellular Infiltration and Inflammatory Markers in Murine Systems
In the FMLP-induced lung inflammation model, the efficacy of CRP peptide 201-206 was evaluated by quantifying key markers of inflammation in the bronchoalveolar lavage fluid of mice. oup.comnih.gov The two primary parameters assessed were cellular infiltration, specifically the influx of neutrophils, and the leakage of protein into the alveoli, an indicator of compromised vascular integrity. oup.comnih.gov
Cellular Infiltration: The primary measure of inflammation in this model is the number of neutrophils that migrate into the lungs. Following the intratracheal instillation of FMLP, a robust influx of neutrophils is typically observed in control animals. However, in mice pre-treated with CRP peptide 201-206, a significant reduction in the number of neutrophils recovered from the BAL fluid was documented. oup.comnih.gov This demonstrates the peptide's ability to inhibit neutrophil chemotaxis and accumulation in vivo. oup.comnih.gov
Inflammatory Markers: Beyond cell counts, the concentration of total protein in the BAL fluid serves as a crucial marker of vascular permeability and tissue injury. Inflammation causes the junctions between endothelial cells to loosen, allowing protein from the blood to leak into the tissue and, in this model, the alveolar space. Treatment with CRP peptide 201-206 was shown to significantly inhibit the increase in total alveolar protein levels that is otherwise induced by FMLP. oup.comnih.gov This finding suggests that the peptide not only reduces the migration of inflammatory cells but also helps to maintain the integrity of the alveolar-capillary barrier. oup.comnih.gov
These assessments collectively indicate that CRP peptide 201-206 has potent anti-inflammatory effects within murine systems, specifically by targeting neutrophil influx and reducing associated vascular leakage. oup.comnih.gov
Pharmacological Interventions and Their Efficacy in Experimental Models
The pharmacological intervention with CRP peptide 201-206 in the murine model of FMLP-induced alveolitis demonstrated significant efficacy in attenuating the acute inflammatory response. oup.comnih.gov In these experimental setups, the peptide was administered systemically to mice via retro-orbital plexus injection prior to the localized inflammatory challenge in the lungs. oup.comnih.gov
The intervention with CRP peptide 201-206 led to a marked and statistically significant reduction in both neutrophil influx and protein leakage into the alveoli. oup.comnih.gov The research showed that this peptide could inhibit neutrophil accumulation by up to 90% compared to vehicle-treated control mice. oup.comnih.gov Concurrently, the peptide was effective in reducing the total protein concentration in the BAL fluid by up to 55%, indicating a protective effect on vascular permeability. oup.comnih.gov
These findings highlight the anti-inflammatory efficacy of the peptide fragment. The data suggest that degradation products of the native CRP molecule, such as the 201-206 peptide, can act as potent inhibitors of inflammatory processes at sites of tissue injury. oup.comnih.gov The efficacy observed in these preclinical models underscores the potential of this peptide as a modulator of acute inflammation. oup.comnih.gov
Table of Research Findings: Efficacy of CRP Peptide 201-206 in FMLP-Induced Murine Alveolitis oup.comnih.gov
| Parameter Assessed | Maximum Inhibition Achieved |
|---|---|
| Neutrophil Influx into Alveoli | Up to 90% |
| Protein Leakage into Alveoli | Up to 55% |
Future Directions and Advanced Research Frontiers for C Reactive Protein Peptide 201 206 Acetate
Comparative Efficacy and Mechanistic Distinctions with Full-Length C-Reactive Protein Isoforms
C-Reactive Protein (CRP) exists in at least two major isoforms: the pentameric form (pCRP) circulating in the plasma and the monomeric form (mCRP), which is dissociated from pCRP at sites of inflammation. frontiersin.org The peptide fragment C-Reactive Protein Peptide 201-206 Acetate (B1210297), corresponding to the C-terminal sequence of the CRP subunit, represents a third entity with distinct biological activities. researchgate.netnih.gov Research into this peptide has revealed a complex regulatory interplay with its parent isoforms.
Full-length pCRP is generally considered to have weak anti-inflammatory or homeostatic functions, while mCRP is a potent pro-inflammatory molecule. frontiersin.orgnih.gov The conversion from pCRP to the pro-inflammatory mCRP isoform occurs on the surface of damaged cells or activated platelets, exposing new epitopes, including the C-terminal region from which the 201-206 peptide is derived. frontiersin.org Some studies suggest that mCRP can be cleaved by proteases from activated neutrophils, generating bioactive fragments like peptide 201-206. researchgate.net This peptide exhibits functions that are often contrary to those of mCRP, suggesting it may act as a negative feedback regulator to limit excessive inflammation. researchgate.net
The primary mechanistic distinction lies in their receptor interactions and downstream effects. While pCRP and mCRP interact with various ligands, including phosphocholine (B91661) and Fcγ receptors, to activate the complement system and modulate phagocytosis, the 201-206 peptide has a more specific mechanism. nih.govmdpi.com It has been shown to inhibit neutrophil adhesion to endothelial cells and platelets by interacting specifically with the FcγRII (CD32) receptor. nih.gov This interaction induces the shedding of L-selectin from the neutrophil surface, a crucial step in reducing neutrophil recruitment to inflammatory sites. nih.gov In contrast, mCRP is known to promote neutrophil adhesion and activation. mdpi.com Furthermore, CRP peptide 201-206 has been found to mimic the ability of native CRP to stimulate the production of soluble interleukin-6 receptor (sIL-6R) from human neutrophils, indicating it carries specific functional properties of the full-length protein. researchgate.netrupress.org
| Feature | Pentameric CRP (pCRP) | Monomeric CRP (mCRP) | CRP Peptide 201-206 Acetate |
| Primary Form | Circulating plasma protein | Formed at sites of inflammation | Proteolytic fragment of mCRP researchgate.net |
| Solubility | Soluble in serum frontiersin.org | Insoluble, membrane-associated frontiersin.orgnih.gov | Soluble peptide |
| Primary Inflammatory Role | Weakly anti-inflammatory / Homeostatic frontiersin.orgnih.gov | Strongly pro-inflammatory frontiersin.orgnih.gov | Anti-inflammatory / Regulatory researchgate.netnih.gov |
| Effect on Neutrophil Adhesion | Variable / Limited | Promotes adhesion mdpi.com | Inhibits adhesion nih.govnih.gov |
| Key Mechanism | Binds phosphocholine, activates complement frontiersin.org | Binds to lipid rafts, activates endothelial cells and platelets nih.govmdpi.com | Interacts with CD32, induces L-selectin shedding nih.gov |
| Origin | Hepatic synthesis nih.gov | Conformational change of pCRP nih.gov | Proteolysis of mCRP researchgate.net |
Development of C-Reactive Protein Peptide 201-206 Acetate as a Molecular Probe in Immunological Research
The specific and potent activities of CRP peptide 201-206 acetate make it a valuable molecular probe for dissecting complex immunological pathways. Its targeted mechanism of action allows researchers to investigate specific cellular events without the confounding, pleiotropic effects of the full-length CRP isoforms.
One key application is in the study of neutrophil and platelet activation. By inhibiting L-selectin-mediated neutrophil adhesion and attenuating platelet P-selectin expression, the peptide serves as a tool to explore the mechanisms governing leukocyte-endothelial and leukocyte-platelet interactions, which are critical events in thrombosis and inflammation. nih.gov Its specific interaction with CD32 allows for the precise investigation of this receptor's role in mediating anti-inflammatory signals on neutrophils, independent of other Fcγ receptors like CD16 or CD64. nih.gov
Furthermore, structure-function studies have utilized Ala-substituted analogues of the peptide to pinpoint the exact amino acid residues essential for its biological activity. Research has demonstrated that substituting Lys(201), Gln(203), or Trp(205) with Alanine (B10760859) results in a loss of biological function, identifying these residues as critical for the peptide's interaction with its target, presumably CD32. nih.gov This approach exemplifies its use as a probe to map molecular interaction sites. The peptide is also employed to study cytokine receptor dynamics, as it can stimulate the shedding of the IL-6 receptor from neutrophils, providing a model for investigating the proteolytic processes that regulate cell surface receptor density. researchgate.netrupress.org
| Research Application | Use of CRP Peptide 201-206 Acetate | Key Findings |
| Neutrophil-Endothelial Adhesion | Used to inhibit L-selectin-mediated adhesion under flow conditions. nih.gov | Demonstrates a specific pathway for downregulating neutrophil recruitment. |
| Platelet Activation | Applied to study shear-induced platelet activation and capture of neutrophils. nih.gov | Reveals a role in limiting platelet-leukocyte aggregate formation. |
| Fcγ Receptor Signaling | Used in conjunction with blocking antibodies to identify its specific receptor. | Identified CD32 as the key receptor mediating its inhibitory actions on neutrophils. nih.gov |
| Structure-Function Analysis | Alanine-scanning mutagenesis was performed on the peptide sequence. nih.gov | Lys(201), Gln(203), and Trp(205) were identified as critical for biological activity. nih.gov |
| Cytokine Receptor Shedding | Used to stimulate neutrophils and measure the release of soluble IL-6R. researchgate.netrupress.org | Shows that a small fragment of CRP can trigger specific receptor shedding events. |
Integration of Omics Technologies in Understanding C-Reactive Protein Peptide 201-206 Acetate Biological Impact
While much of the research on CRP peptide 201-206 acetate has focused on specific cellular responses, the next frontier involves integrating multi-omics technologies to gain a systems-level understanding of its biological impact. Such approaches promise to uncover novel pathways and interaction networks, solidifying the peptide's therapeutic and diagnostic potential.
Transcriptomics: RNA sequencing (RNA-seq) could be employed to analyze the global changes in gene expression in immune cells (e.g., neutrophils, monocytes) and endothelial cells upon treatment with the peptide. This would provide an unbiased view of the signaling pathways modulated by the peptide's engagement with CD32, potentially revealing downstream targets beyond L-selectin shedding and identifying novel anti-inflammatory gene programs.
Proteomics and Phosphoproteomics: Advanced mass spectrometry-based proteomics can be used to map the peptide's interactome, identifying with high confidence all the proteins it binds to on the cell surface and within the cell. Phosphoproteomics, a sub-discipline, could delineate the immediate downstream signaling cascades by quantifying changes in protein phosphorylation after peptide stimulation. This would offer a detailed snapshot of the kinase and phosphatase activities that mediate the peptide's effects, moving beyond the current understanding of its mechanism.
Metabolomics: The metabolic state of an immune cell is intrinsically linked to its function. Metabolomic profiling could investigate how CRP peptide 201-206 acetate alters the metabolic landscape of neutrophils or other immune cells. By modulating inflammatory responses, the peptide may shift cellular metabolism away from a pro-inflammatory glycolytic state towards a more quiescent state, a hypothesis that could be tested using this technology.
Epigenomics: While omics technologies related to full-length CRP have identified associations between DNA methylation patterns and circulating CRP levels, similar studies for the peptide are lacking. nih.gov Future research could explore whether the peptide can induce short- or long-term epigenetic changes (e.g., DNA methylation, histone modification) in immune cells, which could have lasting implications for immune cell function and the resolution of inflammation.
| Omics Technology | Potential Application for CRP Peptide 201-206 Research | Expected Insights |
| Transcriptomics (RNA-seq) | Profile gene expression changes in neutrophils or HCAECs after peptide treatment. | Identification of novel anti-inflammatory genes and pathways regulated by the peptide. |
| Proteomics | Identify binding partners of the peptide on the cell surface using affinity purification-mass spectrometry. | Uncover the complete interactome of the peptide, potentially revealing new receptors or regulatory proteins. |
| Phosphoproteomics | Quantify changes in protein phosphorylation in neutrophils immediately following peptide stimulation. | Map the intracellular signaling cascades (kinases/phosphatases) activated by the peptide. |
| Metabolomics | Analyze the metabolic profile of immune cells treated with the peptide during an inflammatory challenge. | Determine if the peptide's anti-inflammatory effects are linked to alterations in cellular metabolism. |
Q & A
Q. What is the structural and functional significance of CRP 201-206 acetate in inflammatory pathways?
CRP 201-206 acetate, a peptide fragment derived from the 201-206 amino acid sequence of CRP, modulates interleukin-6 (IL-6) receptor shedding and inhibits neutrophil adhesion to endothelial cells via CD32 . Methodologically, researchers can assess its role by treating human neutrophils with 50 µg/mL CRP 201-206 acetate and quantifying soluble IL-6 receptor (sIL-6R) release using ELISA. Neutrophil adhesion inhibition can be measured via flow cytometry with anti-CD32 antibodies .
Q. How is CRP 201-206 acetate synthesized and characterized for experimental use?
The peptide is chemically synthesized using solid-phase peptide synthesis (SPPS), followed by purification via high-performance liquid chromatography (HPLC) to achieve ≥95% purity. Storage requires -20°C in lyophilized form to prevent degradation. Salt forms (e.g., acetate, TFA) should be selected based on experimental compatibility, as residual counterions may interfere with cellular assays .
Q. What standard experimental models are used to study CRP 201-206 acetate's bioactivity?
In vitro models include human neutrophil cultures to evaluate sIL-6R shedding and adhesion molecule expression . In vivo, murine models of FMLP-induced lung injury are employed to assess anti-inflammatory effects, with outcomes quantified via alveolar neutrophil influx and protein leakage .
Advanced Research Questions
Q. How do genetic polymorphisms in the CRP gene influence functional studies of CRP 201-206 acetate?
Genome-wide association studies (GWAS) identify single-nucleotide polymorphisms (SNPs) in CRP (e.g., rs1205, rs3093068) that alter baseline CRP levels, potentially confounding fragment bioactivity analyses . Researchers should use genotyped cell lines or CRISPR-edited models to control for genetic variability. For example, hepatoma cell lines (e.g., HepG2) with CRP promoter variants can clarify transcriptional regulation .
Q. What mechanisms explain conflicting reports on CRP 201-206 acetate’s pro- vs. anti-inflammatory roles?
Discrepancies arise from structural isoforms (pentameric vs. monomeric CRP) and experimental conditions. For instance, CRP 201-206 acetate inhibits neutrophil adhesion at 10–50 µg/mL but may enhance pro-inflammatory cytokine release at higher concentrations. Researchers should standardize fragment concentrations and validate purity using mass spectrometry to mitigate batch effects .
Q. How does CRP 201-206 acetate interact with CD32 to modulate endothelial and platelet adhesion?
The fragment binds CD32 (FcγRII) on neutrophils, blocking integrin-mediated adhesion to endothelial cells and platelets. Methodologically, this is demonstrated using CD32-blocking antibodies in static adhesion assays or microfluidic shear stress models. Quantify inhibition via immunofluorescence imaging of adhered neutrophils or plate-based adhesion assays .
Q. What computational tools are available to predict CRP 201-206 acetate’s molecular interactions?
Protein Data Bank (PDB) files (e.g., 1GNH.pdb) enable molecular dynamics simulations to study fragment binding to CD32 or lipoproteins. Tools like SCRATCH protein predictor analyze secondary structure, while SAPS identifies conserved residues critical for bioactivity. Docking software (e.g., AutoDock Vina) models interactions with IL-6R or LDL receptors .
Data Analysis and Contradiction Resolution
Q. How can researchers address variability in CRP 201-206 acetate’s effects across disease models?
Divergent outcomes in cardiovascular vs. cancer studies may reflect tissue-specific CRP isoforms or differential receptor expression. For example, in atherosclerosis, CRP 201-206 acetate inhibits foam cell formation by blocking LDL uptake, while in cancer, it may paradoxically enhance IL-6 signaling. Use transcriptomic profiling (RNA-seq) of target tissues to contextualize mechanisms .
Q. What strategies validate the specificity of CRP 201-206 acetate in mechanistic studies?
Employ in silico alanine scanning to identify critical residues (e.g., Lys201, Trp206) for functional validation via mutagenesis. Compare wild-type and mutant peptides in adhesion or receptor shedding assays. Additionally, use anti-CRP antibodies (e.g., clone CRP-8) to confirm fragment-target engagement in co-immunoprecipitation experiments .
Methodological Best Practices
Q. How to optimize storage and handling of CRP 201-206 acetate for reproducible results?
Lyophilized peptides should be reconstituted in endotoxin-free water or DMSO (<0.1% final concentration) and aliquoted to avoid freeze-thaw cycles. Validate bioactivity post-reconstitution using a dose-response curve in neutrophil adhesion assays. Monitor endotoxin levels (<50 EU/mg) via Limulus amebocyte lysate (LAL) testing .
Q. What controls are essential for in vivo studies of CRP 201-206 acetate?
Include native CRP (positive control) and scrambled peptide sequences (negative control) in animal models. For example, in FMLP-induced lung injury, compare CRP 201-206 acetate’s efficacy to native CRP at equimolar concentrations. Measure plasma CRP levels via high-sensitivity ELISA to rule out endogenous interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
